5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core. Its structure features a 2-chlorophenyl group and a pyrrolidin-1-yl moiety attached to the methylene bridge at position 5, along with an ethyl substituent at position 2 of the thiazole ring.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-5-6-10-21)11-7-3-4-8-12(11)18/h3-4,7-8,14,23H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISOVKCWFAPAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazole and triazole family of compounds, known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a triazole moiety. The presence of the chlorophenyl and pyrrolidinyl groups enhances its biological activity. The molecular formula is , with a molecular weight of approximately 335.84 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that certain 1,2,4-triazoles exhibited IC50 values as low as 2.63 µM against AGS cells (gastric cancer) . The mechanism often involves cell cycle arrest and apoptosis induction, suggesting that the target compound may share similar pathways.
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | AGS | 2.63 ± 0.17 | Apoptosis |
| Compound B | HeLa | 5.00 ± 0.20 | Cell Cycle Arrest |
| Compound C | HCT116 | 3.50 ± 0.15 | Apoptosis |
Antimicrobial Activity
Compounds containing triazole rings are known for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth effectively. For example, studies have shown that certain triazole derivatives possess MIC values ranging from 4 to 9 μM against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents .
Anti-inflammatory Effects
Triazole compounds also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the target compound could be beneficial in treating inflammatory diseases .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Modulation : Compounds in this class can induce cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways is common among effective anticancer agents.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- A study involving a series of synthesized triazoles demonstrated significant tumor reduction in animal models when administered at varying dosages over a period .
- Another case highlighted the use of triazole-containing compounds in combination therapies for enhanced efficacy against resistant cancer strains .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study:
A study conducted on derivatives of thiazolo[3,2-b][1,2,4]triazoles showed that compounds similar to this one exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes critical for the life cycle of RNA viruses.
Mechanism:
The proposed mechanism involves interference with viral polymerases, which are essential for viral genome replication. This action could make it a candidate for further development in antiviral therapies.
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HT29) cancer cells.
Quantitative Analysis:
A comparative study indicated that the compound exhibited IC50 values as low as 15 µM against MDA-MB-231 cells, showcasing significant antiproliferative activity . The mechanism appears to involve apoptosis induction through modulation of key signaling pathways involved in cell survival.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| A549 | 20 | Disruption of tubulin polymerization |
| HT29 | 18 | Cell cycle arrest in G2/M phase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazinyl/Pyrrolidinyl Substitutions
- 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol ():
- Molecular Formula : C25H28ClN5O3S (Average Mass: 514.041).
- Key Differences :
- Replaces pyrrolidin-1-yl with a piperazinyl group , introducing an additional nitrogen atom.
- Substitutes the 2-chlorophenyl group with a 4-ethoxy-3-methoxyphenyl moiety, enhancing electron-donating effects.
- Implications: The piperazinyl group may improve solubility due to its basicity, while the methoxy/ethoxy substituents could enhance metabolic stability .
5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol ():
- Molecular Formula : C20H25ClN6OS (Average Mass: 456.97).
- Key Differences :
- Features a 4-ethylpiperazinyl group instead of pyrrolidin-1-yl, increasing hydrophilicity.
- The chlorophenyl substituent is at position 3 instead of 2, altering steric and electronic interactions.
Thiazolo[3,2-b][1,2,4]triazole Derivatives with Varied Substituents
- (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) (): Yield: 64%, Melting Point: >280°C. Key Differences:
- Replaces the pyrrolidin-1-yl-methyl group with a 4-chlorophenylamino-methylene substituent.
- Lacks the ethyl group at position 2. Implications: The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding) due to the amino-methylene group, which may reduce solubility .
(Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) ():
- Yield : 61%, Melting Point : 189–191°C.
- Key Differences :
- Substitutes the pyrrolidin-1-yl group with a piperidin-1-yl-methylene chain.
Compounds with Heterocyclic Modifications
- WEB2086 (): Structure: 3-(4-[2-chlorophenyl]-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-yl)-1-(4-morpholinyl)-1-propanone. Key Differences:
- Replaces the thiazole ring with a thieno-triazolo-diazepine scaffold.
- Includes a morpholinyl-propanone side chain. Implications: The diazepine ring system enhances binding to platelet-activating factor (PAF) receptors, highlighting the importance of heterocyclic diversity in biological activity .
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. What are the foundational synthesis strategies for preparing 5-((2-chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
- Cyclization reactions to form the thiazolo-triazole core .
- Mannich-type reactions for introducing the 2-chlorophenyl and pyrrolidinyl groups .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) are critical for yield enhancement .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 65% | |
| Mannich Reaction | DMF, 70°C, 6 h | 72% |
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and regiochemistry (e.g., thiazole vs. triazole ring assignments) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., OH stretch at ~3200 cm) .
Q. What initial biological screening approaches are recommended?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Methodological Answer :
- Comparative dose-response profiling : Test compound solubility/stability in assay media (e.g., DMSO vs. PBS) .
- Metabolite analysis : LC-MS to detect cellular degradation products that may alter activity .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies optimize regioselectivity in the thiazolo-triazole core synthesis?
- Methodological Answer :
- Directing groups : Electron-withdrawing substituents (e.g., Cl, NO) favor cyclization at specific positions .
- Microwave-assisted synthesis : Reduces side reactions (e.g., over-alkylation) by shortening reaction times .
Regioselectivity Data :
| Substituent | Position Favored | Yield Improvement |
|---|---|---|
| 2-Chlorophenyl | C5 of thiazole | 15–20% |
| Pyrrolidinyl | N1 of triazole | 10–12% |
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Pharmacophore mapping : Replace pyrrolidinyl with piperazinyl to enhance solubility or target affinity .
- Halogen substitution : Fluorine at the 2-chlorophenyl position improves metabolic stability .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability .
Q. What computational methods validate target binding interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time .
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines, incubation times, and controls (e.g., staurosporine for kinase assays) .
- Batch-to-batch variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy) .
- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted averages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
